

Check Availability & Pricing

# Safety and Toxicity Profile of N-benzoyl-Dglucosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | N-benzoyl-D-glucosamine |           |
| Cat. No.:            | B1209402                | Get Quote |

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. It is important to note that publicly available safety and toxicity data specifically for **N-benzoyl-D-glucosamine** is limited. The information presented herein is largely based on the known profiles of related compounds, namely glucosamine and its derivatives, and established toxicological testing protocols. This guide is intended to provide a framework for the safety assessment of **N-benzoyl-D-glucosamine** and should not be considered a definitive evaluation.

#### Introduction

**N-benzoyl-D-glucosamine** is a derivative of glucosamine, an amino sugar that is a fundamental building block of macromolecules such as glycoproteins, glycolipids, and glycosaminoglycans. While glucosamine and its N-acetyl derivative have been extensively studied for their potential therapeutic effects, particularly in the context of osteoarthritis, the safety and toxicity profile of **N-benzoyl-D-glucosamine** remains largely uncharacterized in publicly accessible literature. The addition of a benzoyl group to the glucosamine backbone can significantly alter its physicochemical properties, absorption, distribution, metabolism, excretion (ADME), and toxicological profile. Therefore, a thorough safety evaluation is imperative for any potential therapeutic or commercial development of this compound.

This technical guide outlines a proposed strategy for the comprehensive safety and toxicity assessment of **N-benzoyl-D-glucosamine**, drawing upon standard preclinical toxicology protocols.



# **Physicochemical Properties**

A summary of the known physicochemical properties of **N-benzoyl-D-glucosamine** is presented in Table 1.

| Property          | Value                                   | Reference |
|-------------------|-----------------------------------------|-----------|
| CAS Number        | 61949-16-4                              | [1]       |
| Molecular Formula | C13H17NO6                               | [1]       |
| Molecular Weight  | 283.28 g/mol                            | [1]       |
| Appearance        | White to Almost white powder to crystal | [2]       |
| Solubility        | Soluble in water (34 g/L at 25°C)       | [1]       |
| Storage           | 2-8°C                                   | [1]       |

# **Proposed Preclinical Safety and Toxicity Evaluation**

A tiered approach to the safety and toxicity evaluation of **N-benzoyl-D-glucosamine** is recommended, starting with in vitro assays and progressing to in vivo studies as outlined in the experimental workflow below.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Proposed experimental workflow for the safety and toxicity assessment of **N-benzoyl-D-glucosamine**.



# In Vitro Toxicity Studies Cytotoxicity Assays

Objective: To determine the concentration of **N-benzoyl-D-glucosamine** that induces cell death in various cell lines.

Experimental Protocol (MTT Assay):

- Cell Culture: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates and incubate for 24 hours.
- Treatment: Treat cells with a range of concentrations of N-benzoyl-D-glucosamine (e.g., 0.1 μM to 10 mM) for 24, 48, and 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC<sub>50</sub> value.

## **Genotoxicity Assays**

Objective: To assess the potential of **N-benzoyl-D-glucosamine** to induce genetic mutations.

Experimental Protocol (Ames Test - Bacterial Reverse Mutation Assay):

- Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).[3][4]
- Treatment: Expose the bacterial strains to various concentrations of N-benzoyl-D-glucosamine on minimal glucose agar plates.[5]



- Incubation: Incubate the plates at 37°C for 48-72 hours.[5]
- Colony Counting: Count the number of revertant colonies.
- Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[6]

## **hERG Channel Assay**

Objective: To evaluate the potential of **N-benzoyl-D-glucosamine** to inhibit the hERG potassium channel, which can be an indicator of cardiotoxicity.

Experimental Protocol (Patch-Clamp Electrophysiology):

- Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
- Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.
- Treatment: Perfuse the cells with increasing concentrations of **N-benzoyl-D-glucosamine**.
- Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

# In Vivo Toxicity Studies Acute Oral Toxicity

Objective: To determine the short-term toxicity of a single high dose of **N-benzoyl-D-glucosamine**.

Experimental Protocol (OECD Guideline 423 - Acute Toxic Class Method):

- Animal Model: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).
- Dosing: Administer a single oral dose of **N-benzoyl-D-glucosamine** at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).



- Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
- Data Analysis: The results are used to classify the substance into a toxicity category.

## **Repeat-Dose Systemic Toxicity**

Objective: To evaluate the toxic effects of **N-benzoyl-D-glucosamine** after repeated daily administration over a 28-day period.

Experimental Protocol (OECD Guideline 407 - Repeated Dose 28-day Oral Toxicity Study in Rodents):

- Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).
- Dosing: Administer N-benzoyl-D-glucosamine daily via oral gavage at three or more dose levels for 28 consecutive days. A control group receives the vehicle only.
- Observations: Monitor clinical signs, body weight, food and water consumption, ophthalmology, and hematology and clinical biochemistry parameters.
- Pathology: At the end of the study, perform a full necropsy, weigh major organs, and conduct histopathological examination of selected tissues.
- Data Analysis: Identify any target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).

# **Signaling Pathway Interactions**

The precise signaling pathways affected by **N-benzoyl-D-glucosamine** are currently unknown. However, based on studies of related compounds like N-palmitoyl-D-glucosamine, a potential interaction with inflammatory pathways can be hypothesized. N-palmitoyl-D-glucosamine has been shown to act as a Toll-like receptor 4 (TLR4) antagonist, thereby inhibiting the downstream NF-kB signaling cascade.[7][8]





Click to download full resolution via product page



Caption: Hypothesized anti-inflammatory signaling pathway of **N-benzoyl-D-glucosamine** via TLR4 antagonism.

## **Summary of Findings from Related Compounds**

While no specific toxicity data for **N-benzoyl-D-glucosamine** is available, a substantial body of research exists for glucosamine and N-acetyl-glucosamine.

#### Glucosamine:

- General Toxicity: Generally considered to have low acute oral toxicity.
- Adverse Effects: In human clinical trials, the most frequently reported side effects are mild and gastrointestinal in nature, including nausea, heartburn, diarrhea, and constipation.[10]
- Hepatotoxicity: There are isolated case reports of liver injury associated with glucosamine-containing supplements, but a causal relationship has not been definitively established, and such occurrences appear to be rare.[10][11]

#### N-acetyl-D-glucosamine:

- Chronic Toxicity: In a 52-week study in rats, no toxic effects were observed at dietary levels up to 2.5%, with only a slight suppression of body weight gain at 5%.[12]
- Genotoxicity: Did not show genotoxic potential in several in vitro assays.[13]

## Conclusion

The safety and toxicity profile of **N-benzoyl-D-glucosamine** is currently not well-defined in the scientific literature. A comprehensive evaluation, following the tiered experimental approach outlined in this guide, is essential to characterize its potential risks before any clinical or commercial application. While data from related compounds such as glucosamine and N-acetyl-glucosamine suggest a generally low toxicity profile for the glucosamine moiety, the influence of the benzoyl group on the overall safety of the molecule must be empirically determined. Researchers and drug development professionals are strongly encouraged to conduct the described in vitro and in vivo studies to establish a robust safety profile for **N-benzoyl-D-glucosamine**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microbial Mutagenicity Assay: Ames Test PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. bulldog-bio.com [bulldog-bio.com]
- 7. mdpi.com [mdpi.com]
- 8. N-palmitoyl-D-glucosamine, a Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. Glucosamine LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Acute liver injury associated with glucosamine dietary supplement PMC [pmc.ncbi.nlm.nih.gov]
- 12. cir-safety.org [cir-safety.org]
- 13. cir-safety.org [cir-safety.org]
- To cite this document: BenchChem. [Safety and Toxicity Profile of N-benzoyl-D-glucosamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209402#safety-and-toxicity-profile-of-n-benzoyl-d-glucosamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com